2-(Methylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-(Methylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound with a complex structure that includes a tetrahydropyrimidine ring, a benzyloxyphenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(Methylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential analgesic properties. It has shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, making it valuable in the development of new pharmaceuticals and agrochemicals.
Biological Studies: The compound’s interactions with various biological targets can be explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as COX-2 . By inhibiting COX-2, the compound can reduce the production of prostaglandins, which are mediators of inflammation and pain. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-ethenylphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate
- Methyl 4-(3-chlorophenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate
Uniqueness
2-(Methylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, such as the benzyloxyphenyl group and the tetrahydropyrimidine ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-methylsulfanylethyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-19(21(25)27-12-13-29-2)20(24-22(26)23-15)17-8-10-18(11-9-17)28-14-16-6-4-3-5-7-16/h3-11,20H,12-14H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHASMCJGKPHFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OCCSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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